molecular formula C22H19ClN2O2 B11412331 1-(3-chlorobenzyl)-2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole

1-(3-chlorobenzyl)-2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole

Cat. No.: B11412331
M. Wt: 378.8 g/mol
InChI Key: XATBDDRUMYSAFZ-UHFFFAOYSA-N
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Description

1-[(3-chlorophenyl)methyl]-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenyl)methyl]-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the benzodiazole core One common method is the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, temperature control, and reaction time are critical factors in ensuring the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(3-chlorophenyl)methyl]-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl or methoxyphenoxy groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole oxides, while reduction can produce benzodiazole alcohols or amines. Substitution reactions can result in a variety of substituted benzodiazole derivatives.

Scientific Research Applications

1-[(3-chlorophenyl)methyl]-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazole: Lacks the 2-methoxyphenoxy methyl group, resulting in different chemical properties and biological activities.

    2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole:

Uniqueness

1-[(3-chlorophenyl)methyl]-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole is unique due to the presence of both the 3-chlorophenylmethyl and 2-methoxyphenoxy methyl groups. These substituents contribute to its distinct chemical behavior and broaden its range of applications in scientific research and industry.

Properties

Molecular Formula

C22H19ClN2O2

Molecular Weight

378.8 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-2-[(2-methoxyphenoxy)methyl]benzimidazole

InChI

InChI=1S/C22H19ClN2O2/c1-26-20-11-4-5-12-21(20)27-15-22-24-18-9-2-3-10-19(18)25(22)14-16-7-6-8-17(23)13-16/h2-13H,14-15H2,1H3

InChI Key

XATBDDRUMYSAFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)Cl

Origin of Product

United States

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